(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C24H20N4O2 and its molecular weight is 396.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone , also known by its IUPAC name, exhibits a complex structure that combines various pharmacophores, making it a subject of interest in medicinal chemistry. Its molecular formula is C21H20N4O with a molecular weight of approximately 344.4 g/mol. This article explores the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.
Structural Overview
The structure of the compound features:
- A pyrazole ring substituted at the 5-position with a quinoxaline moiety .
- An ethylphenyl group at the 3-position.
- A furan ring attached via a methanone linkage.
Pharmacological Properties
Research indicates that compounds similar to this pyrazole derivative exhibit a broad spectrum of biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives have been recognized for their anti-inflammatory properties. For example, studies have shown that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating significant anti-inflammatory effects comparable to standard drugs like dexamethasone .
- Antimicrobial and Antitubercular Activity : Compounds in this class have been tested against various bacterial strains and Mycobacterium tuberculosis (MTB). For instance, one study reported that specific derivatives exhibited promising antimicrobial activity against strains such as E. coli and Bacillus subtilis, with effective inhibition rates .
- Cytotoxicity and Anticancer Potential : The quinoxaline-based derivatives are being investigated for their cytotoxic effects on cancer cell lines. Some studies have indicated that these compounds can induce apoptosis in cancer cells, suggesting potential as anticancer agents .
The biological activity of this compound is believed to arise from its ability to interact with various biological targets:
- Enzyme Inhibition : Some derivatives have shown inhibitory activity against monoamine oxidase (MAO) isoforms, which are involved in neurotransmitter metabolism and have implications in neurodegenerative diseases .
- Receptor Binding : Interaction studies suggest that these compounds may bind effectively to specific receptors or enzymes, modulating their activity and contributing to their therapeutic effects.
Study 1: Anti-inflammatory Effects
A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. Compounds exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard treatments .
Study 2: Antimicrobial Activity
In vitro tests against MTB strain H37Rv showed that several synthesized pyrazole derivatives had significant inhibitory effects at low concentrations, indicating their potential use in treating tuberculosis .
Study 3: Cytotoxicity Assays
Cell viability assays on various cancer cell lines revealed that certain quinoxaline-pyrazole derivatives induced cell death through apoptosis pathways, highlighting their potential as novel anticancer agents .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Contains benzo[d][1,3]dioxole moiety | Known for corrosion inhibition |
2-[5-(4-Methoxyphenyl)-3-phenyldihydropyrazol] | Features methoxy group | Studied for crystallographic properties |
4-[1-(2-dodecyl...]-pyrazol | Contains dodecyl chain | Functions as ATRP initiator |
This table illustrates the diversity among related compounds and highlights the unique features of each derivative.
Eigenschaften
IUPAC Name |
[5-(4-ethylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-2-16-5-7-17(8-6-16)20-15-22(28(27-20)24(29)23-4-3-13-30-23)18-9-10-19-21(14-18)26-12-11-25-19/h3-14,22H,2,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCBYUBBOXEWPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.